molecular formula C10H9ClN2O B7932274 2-Chloro-N-(2-cyano-benzyl)-acetamide

2-Chloro-N-(2-cyano-benzyl)-acetamide

Cat. No.: B7932274
M. Wt: 208.64 g/mol
InChI Key: PHWKSCAFSSNHCL-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyano-benzyl)-acetamide is an organic compound that belongs to the class of amides It features a chloro group, a cyano group, and a benzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-cyano-benzyl)-acetamide typically involves the reaction of 2-chlorobenzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of acetic anhydride, leading to the formation of the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-cyano-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its structural features.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-cyano-benzyl)-acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the chloro group can participate in various substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-cyano-phenyl)-acetamide
  • 2-Chloro-N-(2-cyano-ethyl)-acetamide
  • 2-Chloro-N-(2-cyano-propyl)-acetamide

Uniqueness

2-Chloro-N-(2-cyano-benzyl)-acetamide is unique due to the presence of both a chloro and a cyano group on the benzyl moiety, which can influence its reactivity and potential applications. The specific arrangement of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[(2-cyanophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-4-2-1-3-8(9)6-12/h1-4H,5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWKSCAFSSNHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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